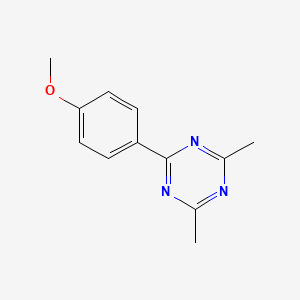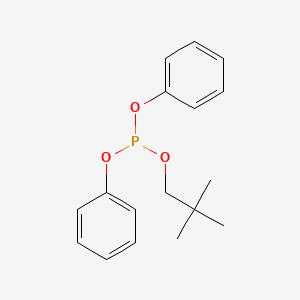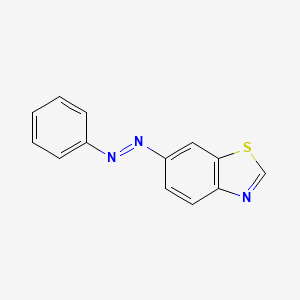![molecular formula C13H15ClO4 B14415501 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate CAS No. 82408-98-8](/img/structure/B14415501.png)
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C13H15ClO4 It is a derivative of phenoxyethyl acetate, where the phenyl ring is substituted with a 3-chloropropanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with acetic anhydride to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and using an inert atmosphere to avoid oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 3-chloropropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyethyl acetate: Lacks the 3-chloropropanoyl group.
4-(3-Chloropropanoyl)phenol: Lacks the ethyl acetate group.
3-Chloropropanoic acid: Lacks the phenoxyethyl group.
Uniqueness
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate is unique due to the presence of both the 3-chloropropanoyl and phenoxyethyl groups, which confer specific chemical and biological properties
Propiedades
| 82408-98-8 | |
Fórmula molecular |
C13H15ClO4 |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
2-[4-(3-chloropropanoyl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C13H15ClO4/c1-10(15)17-8-9-18-12-4-2-11(3-5-12)13(16)6-7-14/h2-5H,6-9H2,1H3 |
Clave InChI |
JWLJJIRPSUBPGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=CC=C(C=C1)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)




![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)



